Increased Lipophilicity (XLogP3 = 2.6) Compared to Methyl Ester and Parent Acid
The ethyl ester group on Ethyl benzo[d]thiazole-5-carboxylate confers a computed XLogP3 value of 2.6, which is 0.4 log units higher than the methyl ester analog (Methyl benzo[d]thiazole-5-carboxylate, XLogP3 = 2.2) [1]. This difference indicates a greater degree of lipophilicity, which can significantly impact membrane permeability and oral absorption in drug development contexts [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl benzo[d]thiazole-5-carboxylate: XLogP3 = 2.2 |
| Quantified Difference | 0.4 log units higher |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantitative lipophilicity difference informs selection for assays where enhanced membrane permeability is desired, directly guiding compound procurement in medicinal chemistry programs.
- [1] PubChem. (2026). Ethyl benzo[d]thiazole-5-carboxylate. PubChem Compound Summary for CID 10608408. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
